molecular formula C6H3BrIN3 B13093371 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13093371
M. Wt: 323.92 g/mol
InChI Key: BUKOYPXCMWHHBN-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to a triazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of microwave irradiation and eco-friendly conditions is particularly promising for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms .

Scientific Research Applications

7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of triazolopyridine have been shown to inhibit certain kinases, which play a role in cell signaling pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Comparison: 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

7-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H

InChI Key

BUKOYPXCMWHHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2I)C=C1Br

Origin of Product

United States

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